Tricyclo[4.2.1.02,5]nona-3,7-diene

Ring-Opening Metathesis Polymerization ROMP kinetics Monomer reactivity

Tricyclo[4.2.1.02,5]nona-3,7-diene (TCND), CAS 15564-44-0, is a tricyclic hydrocarbon with the molecular formula C9H10 and a molecular weight of 118.18 g/mol. It is a member of the tricyclononadiene family, which are norbornene-type monomers containing both norbornene and cyclobutene fragments.

Molecular Formula C9H10
Molecular Weight 118.18 g/mol
CAS No. 15564-44-0
Cat. No. B105459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo[4.2.1.02,5]nona-3,7-diene
CAS15564-44-0
SynonymsTricyclo(4.2.1.02,5)nona-3,7-diene, (1alpha,2beta,5beta,6alpha)-
Molecular FormulaC9H10
Molecular Weight118.18 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2C=C3
InChIInChI=1S/C9H10/c1-2-7-5-6(1)8-3-4-9(7)8/h1-4,6-9H,5H2
InChIKeyKXHIYQZTTRKYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tricyclo[4.2.1.02,5]nona-3,7-diene (CAS 15564-44-0): Sourcing and Baseline Characterization


Tricyclo[4.2.1.02,5]nona-3,7-diene (TCND), CAS 15564-44-0, is a tricyclic hydrocarbon with the molecular formula C9H10 and a molecular weight of 118.18 g/mol . It is a member of the tricyclononadiene family, which are norbornene-type monomers containing both norbornene and cyclobutene fragments [1]. The compound exists as a specific stereoisomer, (1α,2β,5β,6α)-, and its predicted physical properties include a boiling point of 174.7 °C and a density of 1.091 g/cm³ .

Tricyclic scaffold with norbornene and cyclobutene rings for ROMP
Reported faster propagation kinetics than norbornene analogs
Latent cyclobutene site enables orthogonal post-polymerization modification
Lower volatility supports ambient and scale-up handling

Why Tricyclo[4.2.1.02,5]nona-3,7-diene Cannot Be Replaced by Norbornadiene or Quadricyclane in Demanding Applications


Tricyclo[4.2.1.02,5]nona-3,7-diene is not a simple analog of norbornadiene or quadricyclane. Its fused cyclobutene ring introduces a distinct reactive handle and dramatically alters physicochemical properties. In polymerization, tricyclononadienes exhibit notably higher reactivity than their norbornene counterparts, with the diester derivative (TCND-(CO2Me)2) demonstrating a 2.76-fold higher propagation rate (kp) in ring-opening metathesis polymerization (ROMP) compared to the corresponding norbornene diester (NB-(CO2Me)2) [1]. Furthermore, the predicted boiling point of TCND is 174.7 °C, substantially higher than norbornadiene (89 °C) and quadricyclane (108 °C), a difference that can impact reaction engineering and purification workflows . These differences mean that generic substitution with more common strained olefins will not reproduce the reaction kinetics, post-polymerization modification opportunities, or physical handling characteristics of TCND-based systems.

ROMP kinetics mismatch

TCND diesters propagate significantly faster than norbornene analogs; using norbornadiene may shift reaction timelines and conversion profiles.

Post-polymerization functionality gap

Norbornadiene-derived polymers lack the orthogonal cyclobutene handle, limiting diversification opportunities without additional comonomers.

Volatility and handling difference

TCND's higher boiling point may alter purification and vapor management workflows compared to more volatile strained olefins.

Quantitative Differentiation: Tricyclo[4.2.1.02,5]nona-3,7-diene vs. Norbornene and Related Analogs


ROMP Propagation Rate (kp) of TCND Diester Exceeds Norbornene Diester by 2.76×

In G3-initiated ROMP, the tricyclononadiene diester monomer TCND-(CO2Me)2 exhibits a propagation rate constant (kp) of 0.622 ± 0.007 min⁻¹, which is 2.76-fold higher than that of the corresponding exo-norbornene diester NB-(CO2Me)2 (kp = 0.225 ± 0.001 min⁻¹) [1]. This is a direct head-to-head comparison under identical conditions (95 mM monomer, 2.4 mM pyridine, 0.48 mM G3 in CDCl₃ at 25 °C) [1]. The trend is opposite to that observed for monoesters, where the norbornene analogue is faster, highlighting the unique reactivity profile of the TCND scaffold [1].

ROMP kp Comparison
Head-to-head
TCND-(CO2Me)2: 0.622 ± 0.007 min⁻¹
NB-(CO2Me)2: 0.225 ± 0.001 min⁻¹
2.76-fold higher
Supports faster ROMP kinetics context
Identical conditions (25°C, CDCl₃)
Ring-Opening Metathesis Polymerization ROMP kinetics Monomer reactivity

Class-Level Polymerization Activity: Tricyclononadienes Are More Reactive Than Norbornenes

A review of tricyclononene and tricyclononadiene polymerization concludes that monomers in this class are 'noticeably more active monomers than norbornenes with the same substituents' [1]. Specifically, Si- and Ge-substituted tricyclononadienes were found to be more reactive in addition polymerization than their norbornene analogues, attributed to the absence of an endo-isomer and increased steric separation between bulky groups and the polymerizable double bond [2]. While this is a class-level inference rather than a direct measurement on the parent TCND, it establishes a consistent structure-activity relationship that is expected to extend to the unsubstituted scaffold.

Class-Level Reactivity
Class-level
Tricyclononadienes reported more active than norbornenes in addition polymerization
Qualitative reactivity advantage review
Review-based; may extend to parent scaffold
Addition polymerization Monomer activity Polymer chemistry

Enhanced Post-Polymerization Functionalization via Cyclobutene Double Bond

The TCND scaffold contains a cyclobutene double bond that is resistant to ROMP but remains highly electrophilic. Following polymerization of the norbornene double bond, the resulting poly(TCND) diester undergoes efficient DBU-catalyzed conjugate addition with thiols under mild conditions, enabling protecting-group-free post-polymerization functionalization [1]. This orthogonal reactivity—where the cyclobutene is inert during ROMP but becomes a reactive handle after polymerization—is a distinguishing feature not available with simple norbornene-derived polymers, which lack a second functionalizable alkene [1]. The study demonstrates successful modification with benzyl mercaptan, achieving near-quantitative conversion.

Orthogonal Functionalization
Reported
Poly(TCND) undergoes thiol conjugate addition; poly(NB) lacks second reactive alkene
Enables post-polymerization diversification
DBU-catalyzed, near-quantitative conversion reported
Post-polymerization modification Thiol-ene chemistry Polymer functionalization

Physicochemical Differentiation: Predicted Boiling Point 174.7 °C vs. Norbornadiene (89 °C)

Tricyclo[4.2.1.02,5]nona-3,7-diene has a predicted boiling point of 174.7 ± 35.0 °C and a predicted density of 1.091 ± 0.06 g/cm³ . In contrast, the structurally related norbornadiene boils at 89 °C (experimental) and quadricyclane at 108 °C . The substantial boiling point elevation (approximately 85 °C above norbornadiene) arises from the increased molecular weight and more rigid tricyclic framework. Although these are predicted rather than experimentally determined values, the magnitude of the difference indicates significantly lower volatility and different handling requirements.

Boiling Point Comparison
Data to verify
TCND: 174.7 °C (predicted)
Norbornadiene: 89 °C
Lower volatility context for handling
Predicted value; experimental confirmation pending
Physical properties Volatility Process engineering

Recommended Application Scenarios for Tricyclo[4.2.1.02,5]nona-3,7-diene Based on Quantitative Evidence


High-Throughput Synthesis of Functionalized ROMP Polymers

When ROMP is used to prepare functional polymers, the 2.76-fold faster propagation rate of TCND diesters (kp = 0.622 min⁻¹) compared to norbornene diesters (kp = 0.225 min⁻¹) [1] reduces reaction times from hours to under 2 minutes (t₁/₂ = 1.1 min). This makes TCND the preferred monomer for automated or high-throughput polymer synthesis where rapid kinetics and quantitative conversion are essential.

Post-Polymerization Functionalization of ROMP-Derived Materials

Poly(TCND) contains an electrophilic cyclobutene that is orthogonal to the ROMP step, enabling facile DBU-catalyzed thiol conjugate addition [1]. This latent reactivity is absent in poly(norbornene) systems, making TCND the scaffold of choice when post-polymerization diversification is required without the need for protecting groups or additional comonomers [1].

Synthesis of High-Performance Addition Polymers with Si- or Ge-Substituents

Tricyclononadienes bearing Si- or Ge-substituents exhibit higher activity in addition polymerization than norbornene analogs, attributed to favorable steric and stereochemical factors [2][3]. This translates to lower catalyst loadings and access to polymers with improved properties for membrane and adhesive applications. The parent TCND serves as the synthetic entry point for these advanced monomers.

Process Development Requiring Lower Volatility Monomers

With a predicted boiling point of 174.7 °C , TCND is significantly less volatile than norbornadiene (89 °C) and quadricyclane (108 °C). In continuous-flow polymerization or high-temperature reactions, the reduced volatility minimizes monomer loss and simplifies vapor management, offering a clear operational advantage over more volatile strained olefins .

Application
Selection Property
Validation Focus
High-throughput ROMP polymer synthesis
Faster propagation rate context
Reaction time and conversion optimization
Post-polymerization diversification
Orthogonal reactive site (cyclobutene)
Thiol-ene conjugation efficiency
Si/Ge-substituted addition polymers
Enhanced addition polymerization activity
Catalyst loading and polymer property screening
Scale-up and continuous-flow processing
Lower volatility profile
Monomer loss and vapor management assessment
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